molecular formula C20H21ClN2O4 B269176 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Katalognummer B269176
Molekulargewicht: 388.8 g/mol
InChI-Schlüssel: XUSGYXQWFWHCBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of ovarian cancer. This antibody targets folate receptor alpha (FRα), which is overexpressed in many types of cancer, including ovarian cancer.

Wirkmechanismus

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide targets FRα, which is overexpressed in many types of cancer, including ovarian cancer. FRα is a cell surface receptor that binds to folate and mediates its uptake into cells. By targeting FRα, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the uptake of folate into cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its specificity for FRα, its ability to inhibit the growth of ovarian cancer cells, and its promising anti-tumor activity in patients with ovarian cancer. The limitations of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include the cost of producing the monoclonal antibody, the need for specialized equipment and expertise to produce and purify the antibody, and the need for appropriate controls to ensure the specificity of the antibody.

Zukünftige Richtungen

For the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in the treatment of ovarian cancer include the development of combination therapies that target multiple pathways involved in cancer growth and the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other types of cancer that overexpress FRα. Additionally, research is needed to better understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide and to identify biomarkers that can predict response to treatment. Finally, the development of more cost-effective methods for producing and purifying monoclonal antibodies, such as the use of plant-based expression systems, may increase the accessibility of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for research and clinical use.

Synthesemethoden

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the production of a monoclonal antibody that specifically targets FRα. The hybridoma technology is used to produce this monoclonal antibody. Hybridoma cells are created by fusing myeloma cells with B-cells that produce the desired antibody. The hybridoma cells are then screened to identify clones that produce the desired antibody. The selected clones are then expanded and the antibody is purified using chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of ovarian cancer. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

Eigenschaften

Produktname

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molekularformel

C20H21ClN2O4

Molekulargewicht

388.8 g/mol

IUPAC-Name

2-(4-chloro-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChI-Schlüssel

XUSGYXQWFWHCBV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.